molecular formula C25H28N2O5S2 B1260208 Unii-94W010PZ1Z CAS No. 459842-29-6

Unii-94W010PZ1Z

Cat. No.: B1260208
CAS No.: 459842-29-6
M. Wt: 500.6 g/mol
InChI Key: ALLLQQUASFFEKP-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Reactions Analysis

ONO-8539 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and hydrolyzing agents like hydrochloric acid or sodium hydroxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

ONO-8539 is unique in its specific antagonistic action on the EP1 receptor. Similar compounds include other prostanoid receptor antagonists, such as:

    ONO-8711: Another EP1 receptor antagonist with similar therapeutic applications.

    SC-51322: An EP1 receptor antagonist used in research to study pain and inflammation.

    GW-848687X:

Compared to these compounds, ONO-8539 has shown a higher efficacy in reducing acid-induced heartburn symptoms and a longer duration of action due to its slow dissociation from the EP1 receptor .

Properties

459842-29-6

Molecular Formula

C25H28N2O5S2

Molecular Weight

500.6 g/mol

IUPAC Name

3-methyl-4-[[6-[2-methylpropyl(1,3-thiazol-2-ylsulfonyl)amino]-2,3-dihydro-1H-inden-5-yl]oxymethyl]benzoic acid

InChI

InChI=1S/C25H28N2O5S2/c1-16(2)14-27(34(30,31)25-26-9-10-33-25)22-12-18-5-4-6-19(18)13-23(22)32-15-21-8-7-20(24(28)29)11-17(21)3/h7-13,16H,4-6,14-15H2,1-3H3,(H,28,29)

InChI Key

ALLLQQUASFFEKP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)O)COC2=C(C=C3CCCC3=C2)N(CC(C)C)S(=O)(=O)C4=NC=CS4

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)COC2=C(C=C3CCCC3=C2)N(CC(C)C)S(=O)(=O)C4=NC=CS4

459842-29-6

synonyms

3-methyl-4-((6-(2-methylpropyl(1,3-thiazol-2-ylsulfonyl)amino)-2,3-dihydro-1-(H)-inden-5-yl)oxymethyl)benzoic acid
ONO-8539

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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